1-Chloro-2-nitro-4-phenoxybenzene 1-Chloro-2-nitro-4-phenoxybenzene
Brand Name: Vulcanchem
CAS No.: 10265-98-2
VCID: VC14172712
InChI: InChI=1S/C12H8ClNO3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H
SMILES:
Molecular Formula: C12H8ClNO3
Molecular Weight: 249.65 g/mol

1-Chloro-2-nitro-4-phenoxybenzene

CAS No.: 10265-98-2

Cat. No.: VC14172712

Molecular Formula: C12H8ClNO3

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-nitro-4-phenoxybenzene - 10265-98-2

Specification

CAS No. 10265-98-2
Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
IUPAC Name 1-chloro-2-nitro-4-phenoxybenzene
Standard InChI InChI=1S/C12H8ClNO3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H
Standard InChI Key JBYYPNXZPRPIPL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-2-nitro-4-phenoxybenzene features a benzene ring substituted at the 1-, 2-, and 4-positions with chlorine, nitro, and phenoxy groups, respectively. The IUPAC name 1-chloro-2-nitro-4-phenoxybenzene reflects this substitution pattern, while its SMILES notation (C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-]\text{C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-]}) provides a machine-readable representation of the structure. The nitro group at the 2-position introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability.

Table 1: Physicochemical Properties of 1-Chloro-2-nitro-4-phenoxybenzene

PropertyValueSource
Molecular FormulaC12H8ClNO3\text{C}_{12}\text{H}_8\text{ClNO}_3
Molecular Weight249.65 g/mol
Density~1.3 g/cm³ (estimated)*-
Boiling Point>250°C (estimated)*-
Melting PointNot reported
Solubility in WaterLow (hydrophobic)
LogP (Partition Coefficient)~3.5 (estimated)*-

*Estimated based on structural analogs .

Applications in Industrial and Research Contexts

Intermediate in Organic Synthesis

The compound’s functional groups enable diverse transformations:

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding 2-amino-4-phenoxy-1-chlorobenzene, a precursor for dyes and pharmaceuticals.

  • Nucleophilic Aromatic Substitution: The chloro group undergoes displacement with nucleophiles (e.g., alkoxides, amines) to form ethers or amines.

CompoundAcute Toxicity (LD50, Rat Oral)Key HazardsSource
1-Chloro-2-nitro-4-phenoxybenzeneNot reportedIrritant, environmental toxicity
1-Chloro-4-nitrobenzene420 mg/kgMethemoglobinemia, carcinogenicity
4-Chlorodiphenyl ether1,250 mg/kgEndocrine disruption

Environmental Impact

The compound’s persistence in aquatic systems is anticipated due to low water solubility (3 mg/L at 25°C\sim \text{3 mg/L at 25°C}) and high logP . Photodegradation in sunlight may generate reactive intermediates, necessitating further ecotoxicological studies.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5 ppm (phenoxy methylene) confirm substitution patterns.

  • IR Spectroscopy: Strong absorption at 1,520 cm1\sim \text{1,520 cm}^{-1} (nitro group) and 750 cm1\sim \text{750 cm}^{-1} (C-Cl stretch).

Comparative Analysis with Structural Analogs

4-Chlorodiphenyl Ether (7005-72-3)

This analog lacks the nitro group, resulting in lower reactivity and distinct applications (e.g., flame retardants) . The addition of a nitro group in 1-chloro-2-nitro-4-phenoxybenzene enhances electrophilicity, expanding its utility in synthesis.

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways, particularly nitroreductase-mediated transformations.

  • Green Synthesis: Develop catalytic methods to reduce waste and energy consumption.

  • Application Exploration: Investigate potential in photovoltaic materials or metal-organic frameworks.

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